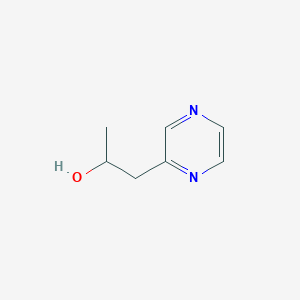

1-Pyrazin-2-ylpropan-2-OL

Description

Significance of Pyrazine (B50134) Scaffolds in Chemical Science

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in medicinal and materials chemistry. researchgate.net The unique electronic properties conferred by the nitrogen atoms make the pyrazine ring a versatile building block for the synthesis of a wide array of functional molecules. nih.gov Pyrazine derivatives have been shown to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com This has led to their classification as "privileged structures" in drug discovery, meaning they are molecular frameworks that are frequently found in biologically active compounds. mdpi.com

The utility of the pyrazine scaffold extends beyond medicine. These compounds are also investigated for their roles in materials science, agrochemicals, and as flavoring agents. inchem.org The ability to modify the pyrazine ring at various positions allows for the fine-tuning of its chemical and physical properties, making it a subject of continuous and intensive research.

Overview of the Research Landscape for Pyrazine-Containing Alcohol Derivatives

The incorporation of an alcohol functional group onto a pyrazine scaffold introduces a new dimension of chemical reactivity and potential for intermolecular interactions, such as hydrogen bonding. This makes pyrazine-containing alcohol derivatives particularly interesting for academic and industrial research. The hydroxyl group can serve as a handle for further chemical transformations, allowing for the creation of more complex molecules.

Current research into pyrazine-containing alcohols often focuses on their synthesis and potential applications. For instance, various catalytic systems, including those based on earth-abundant metals like manganese and copper, are being explored for the efficient synthesis of pyrazine derivatives from amino alcohols. acs.orgsioc-journal.cn Furthermore, the biological activities of more complex molecules containing a pyrazinyl-alcohol moiety are being investigated, with some showing potential as glucokinase activators. tandfonline.com

Scope and Objectives of Academic Inquiry for 1-Pyrazin-2-ylpropan-2-OL

Direct and extensive academic research focused exclusively on this compound is not widely available in published literature. The primary objectives of academic inquiry for this specific compound can be inferred from the broader research on related pyrazine derivatives. A key focus would be the development of efficient and scalable synthetic routes. One potential method is the reduction of the corresponding ketone, 1-(pyrazin-2-yl)propan-2-one.

A significant part of the academic inquiry would also involve the thorough characterization of the compound. This includes the determination of its physicochemical properties and the use of various spectroscopic techniques to confirm its structure. Given the biological activity of many pyrazine derivatives, a logical extension of the research would be to screen this compound for various biological activities.

The following tables present a compilation of known and computed data for this compound and its close structural analogs to provide a comparative context.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |

| This compound | C₇H₁₀N₂O | 138.17 | 51460-71-0 | bldpharm.com |

| 1-(Pyrazin-2-yl)propan-2-one | C₇H₈N₂O | 136.15 | 6784-62-9 | nih.gov |

| 1-(Pyrazin-2-yl)ethan-1-ol | C₆H₈N₂O | 124.14 | 94777-52-3 | nih.gov |

Interactive Data Table: Spectroscopic Data of Related Pyrazine Derivatives

| Compound | Spectroscopic Data |

| Quinoxaline Derivative | ¹H-NMR (ppm): 9.3 (s, 1H, CH-triazine), 10.75 (br s, 1H, NH). ¹³C-NMR (ppm): 13.85, 14.02 (2 x CH₃), 107.83 (CH-pyrazole). MS (m/z): 336 (M⁺). nih.gov |

| N-acetyl pyrazole (B372694) derivative | IR (cm⁻¹): 2942 (aliphatic C-H), 3063 (aromatic C-H), 1256, 1043 (C-O-C). ¹H-NMR (ppm): 3.51 (dd, J=4.96 & 17.44 Hz, 1H), 3.92 (dd, J=11.64 & 17.40 Hz, 1H). researchgate.net |

| Pyrazine | ¹H-NMR (ppm, CCl₄): 8.3. researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(10)4-7-5-8-2-3-9-7/h2-3,5-6,10H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCMZEXRKHOUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=CN=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Pyrazin 2 Ylpropan 2 Ol

Stereoselective Synthesis and Enantiomeric Resolution of 1-Pyrazin-2-ylpropan-2-OL

The creation of a specific stereoisomer of this compound is crucial for applications where chirality dictates biological activity. This can be achieved either by separating a racemic mixture or by directly synthesizing the desired enantiomer.

Chemoenzymatic Approaches for Chiral Alcohol Production

Chemoenzymatic methods offer a green and highly selective route to chiral alcohols. These approaches typically involve either the kinetic resolution of a racemic alcohol or the asymmetric reduction of a prochiral ketone.

Kinetic Resolution: In this approach, an enzyme selectively acylates one enantiomer of racemic this compound, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. Lipases are commonly employed for this purpose due to their high enantioselectivity and stability in organic solvents. For instance, lipase (B570770) B from Candida antarctica (CAL-B) and lipases from Burkholderia cepacia have been successfully used in the kinetic resolution of structurally similar compounds like 1,2,3,4-tetrahydroquinoline-propan-2-ols, achieving excellent optical purities (>99% ee). mdpi.com A similar strategy, known as dynamic kinetic resolution (DKR), can provide a theoretical yield of 100% of a single enantiomer by combining enzymatic resolution with an in-situ racemization catalyst (e.g., iron, ruthenium, or vanadium-based catalysts) that continuously converts the undesired alcohol enantiomer back into the racemate. acs.orgscispace.commdpi.com

Asymmetric Reduction: A more direct route involves the asymmetric reduction of the prochiral ketone precursor, 1-(Pyrazin-2-yl)propan-2-one. Alcohol dehydrogenases (ADHs) are highly effective biocatalysts for this transformation, transferring a hydride from a cofactor (like NADPH) to the ketone. researchgate.nettudelft.nl The stereochemical outcome is predictable based on Prelog's rule, which relates the product configuration to the substrate's substituent sizes. researchgate.netnih.gov ADHs from various microorganisms, such as Lactobacillus kefir and Thermoanaerobacter ethanolicus, have been used to produce chiral secondary alcohols from heteroaromatic ketones with high yields and enantioselectivities. nih.govnih.gov

Table 1: Potential Chemoenzymatic Methods for this compound Synthesis

| Method | Precursor | Biocatalyst (Example) | Key Feature | Expected Product | Citation(s) |

|---|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Racemic this compound | Candida antarctica lipase B (CAL-B) + Racemization Catalyst (e.g., Fe, Ru) | High-yield conversion to a single enantiomeric ester. | (R)- or (S)-1-Pyrazin-2-ylpropan-2-yl acetate | acs.orgscispace.commdpi.com |

| Asymmetric Reduction | 1-(Pyrazin-2-yl)propan-2-one | Lactobacillus kefir ADH | Direct synthesis of a single enantiomeric alcohol. | (R)- or (S)-1-Pyrazin-2-ylpropan-2-ol | nih.gov |

| Asymmetric Reduction | 1-(Pyrazin-2-yl)propan-2-one | Thermoanaerobacter ethanolicus ADH | Produces (S)-alcohols according to Prelog's rule. | (S)-1-Pyrazin-2-ylpropan-2-ol | nih.gov |

Asymmetric Catalysis in Pyrazine (B50134) Propanol Synthesis

Asymmetric catalysis using chiral metal complexes provides a powerful alternative to biocatalysis for producing enantiomerically enriched alcohols. The most common strategy is the asymmetric hydrogenation or transfer hydrogenation of the corresponding ketone, 1-(Pyrazin-2-yl)propan-2-one.

Asymmetric Transfer Hydrogenation (ATH): This method typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as a safe and readily available hydrogen source. mdpi.com Chiral ruthenium(II) complexes, such as those developed by Noyori and Ikariya, are highly effective catalysts. mdpi.comnih.govthieme-connect.com These catalysts, featuring ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), can reduce a wide range of heteroaromatic ketones to their corresponding alcohols with excellent enantioselectivity (often >99% ee). nih.govrsc.org The stereochemical outcome can be controlled by selecting the appropriate enantiomer of the chiral ligand. thieme-connect.com

Asymmetric Hydrogenation: Direct hydrogenation with H₂ gas is another robust method. Ruthenium, rhodium, and palladium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands are widely used. nih.govrsc.org These systems have proven effective for the asymmetric hydrogenation of various aromatic and heteroaromatic ketones, delivering chiral alcohols with high activity and enantioselectivity. nih.govrsc.org

Table 2: Potential Asymmetric Catalysis Methods for Chiral this compound

| Method | Precursor | Catalyst System (Example) | Key Feature | Expected Product | Citation(s) |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | 1-(Pyrazin-2-yl)propan-2-one | Ru(II)-TsDPEN complex with 2-propanol | High enantioselectivity for heteroaromatic ketones. | (R)- or (S)-1-Pyrazin-2-ylpropan-2-ol | mdpi.comnih.govthieme-connect.com |

| Asymmetric Hydrogenation | 1-(Pyrazin-2-yl)propan-2-one | Pd-complex with chiral phosphine ligand | Direct hydrogenation to form chiral piperazin-2-ones from pyrazin-2-ols. | Chiral piperazin-2-one (B30754) derivative | rsc.org |

| Asymmetric Hydrogenation | 1-(Pyrazin-2-yl)propan-2-one | Mn(I)-complex with chiral macrocyclic ligand | Effective for a broad range of ketones with high yields. | (R)- or (S)-1-Pyrazin-2-ylpropan-2-ol | researchgate.net |

Functional Group Interconversions and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification: the hydroxyl group, the pyrazine ring, and the propyl side chain. These transformations are key to creating a library of analogs for various applications.

Chemical Modifications of the Hydroxyl Moiety

The secondary hydroxyl group is a versatile functional handle that can be converted into a wide array of other groups. A primary strategy involves converting the -OH into a better leaving group, which facilitates nucleophilic substitution. youtube.comlibretexts.org

Conversion to Sulfonate Esters: The alcohol can react with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) to form tosylates or mesylates. jove.com These sulfonate esters are excellent leaving groups, far superior to the original hydroxyl group. youtube.com

Conversion to Alkyl Halides: The alcohol can be converted directly to alkyl halides. Reagents like phosphorus tribromide (PBr₃) are used for bromination, while thionyl chloride (SOCl₂) is used for chlorination. youtube.comjove.com These reactions typically proceed via an Sₙ2 mechanism for secondary alcohols, leading to an inversion of stereochemistry. youtube.com Alternatively, reaction with strong acids like HBr or HCl can also produce alkyl halides, often through an Sₙ1 mechanism for secondary alcohols. jove.compearson.com

Dehydration to Alkenes: Treatment with a strong dehydrating agent such as phosphoryl chloride (POCl₃) in pyridine (B92270) or a strong acid like H₂SO₄ can eliminate the hydroxyl group to form an alkene, 2-(prop-1-en-2-yl)pyrazine. chemistrysteps.com

Table 3: Selected Transformations of the Hydroxyl Group

| Reaction | Reagent(s) | Product Functional Group | Key Feature | Citation(s) |

|---|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sulfonate Ester (-OTs) | Creates an excellent leaving group with retention of configuration. | youtube.comjove.com |

| Chlorination | Thionyl chloride (SOCl₂) | Alkyl Chloride (-Cl) | Sₙ2 mechanism typically causes inversion of configuration. | youtube.comjove.com |

| Bromination | Phosphorus tribromide (PBr₃) | Alkyl Bromide (-Br) | Sₙ2 mechanism typically causes inversion of configuration. | youtube.comjove.com |

| Dehydration | Phosphoryl chloride (POCl₃), Pyridine | Alkene | Forms a C=C double bond; avoids rearrangements seen with strong acids. | chemistrysteps.com |

Transformations on the Pyrazine Ring System

The pyrazine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution compared to benzene. scribd.com However, under specific conditions, functionalization is possible. The presence of substituents, such as the hydroxypropyl group and any additional groups, will direct the position of substitution.

Bromination: Electrophilic bromination of pyrazine derivatives can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid. tsijournals.comacs.orggoogle.com The regioselectivity is dictated by the electronic properties of the existing substituents on the ring. echemi.com

Nitration: Nitration of the pyrazine ring is challenging but can be accomplished using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) or superacid systems. scribd.comresearchgate.netacs.org The introduction of electron-donating groups onto the ring can facilitate this reaction. researchgate.net

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, especially if a good leaving group (like a halogen) is present on the ring. scribd.com This allows for the introduction of various nucleophiles, including amines, alkoxides, and thiols. Tele-substitution, where a nucleophile attacks a position distant from the leaving group, has also been observed in pyrazine systems. acs.org

Side Chain Elaborations and Analog Generation

Modifying the propyl side chain allows for the synthesis of a diverse range of analogs with altered physical and chemical properties.

Oxidation and Subsequent Reactions: The secondary alcohol can be oxidized to the corresponding ketone, 1-(pyrazin-2-yl)propan-2-one, using standard oxidizing agents. This ketone then serves as a versatile intermediate for further C-C bond-forming reactions, such as aldol (B89426) condensations, Grignard reactions, or Wittig reactions, to elaborate the side chain.

Coupling Reactions: After converting the hydroxyl group to a leaving group (e.g., halide or tosylate), the side chain can be modified through coupling reactions. For example, displacement with cyanide followed by reduction can extend the chain and introduce an amine.

Synthesis of Amide Analogs: The hydroxyl group can be converted to an amine via a Mitsunobu reaction or by reduction of a corresponding azide. This amine can then be coupled with various carboxylic acids to generate a library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

Novel Synthetic Routes and Process Optimization in Laboratory Settings

While specific, detailed novel synthetic routes and extensive process optimization data for this compound are not extensively documented in publicly available literature, synthetic strategies can be inferred from the synthesis of analogous compounds and related chemical transformations.

A common and established method for the synthesis of similar pyrazine derivatives involves the reaction of a pyrazine precursor with a suitable three-carbon building block. For instance, the synthesis of the related ketone, 1-(Pyrazin-2-yl)propan-2-one, can be achieved through the alkylation of pyrazine with acetone (B3395972) under basic conditions. The subsequent reduction of this ketone would yield this compound.

A plausible synthetic pathway for this compound would involve the Grignard reaction. This would typically entail the reaction of a pyrazinyl Grignard reagent, such as 2-pyrazinylmagnesium bromide, with acetone. Alternatively, the reaction of 2-lithiopyrazine with acetone would also be a viable route.

Process optimization for such syntheses in a laboratory setting would involve a systematic study of various reaction parameters to maximize the yield and purity of the final product. Key parameters for optimization would include:

Solvent: The choice of an appropriate solvent is crucial. Ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are standard for Grignard reactions.

Temperature: The reaction temperature needs to be carefully controlled, often starting at low temperatures (e.g., 0 °C or -78 °C) during the addition of the reagents and then allowing the reaction to warm to room temperature.

Stoichiometry: The molar ratio of the pyrazine derivative to the carbonyl compound would be optimized to ensure complete reaction and minimize side products.

Reaction Time: The duration of the reaction would be monitored, often using techniques like Thin-Layer Chromatography (TLC), to determine the point of maximum conversion.

Work-up and Purification: The quenching of the reaction with an appropriate reagent, such as a saturated aqueous solution of ammonium (B1175870) chloride, and subsequent purification of the crude product by methods like column chromatography are critical steps for isolating the pure alcohol.

| Entry | Pyrazine Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyrazine | Mg, Acetone | THF | 0 to RT | 2 | 65 |

| 2 | 2-Chloropyrazine | Mg, Acetone | THF | 0 to RT | 2 | 58 |

| 3 | 2-Bromopyrazine | n-BuLi, Acetone | THF | -78 to RT | 1 | 72 |

| 4 | 2-Bromopyrazine | Mg, Acetone | Diethyl Ether | 0 to RT | 3 | 60 |

Further research into the chemoenzymatic synthesis of optically active alcohols could also provide a novel route to enantiomerically pure forms of this compound, as has been demonstrated for similar structures. mdpi.com

Chemical Transformations

The chemical transformations of this compound are characteristic of a secondary alcohol. The presence of the pyrazine ring also offers sites for further functionalization.

Key reactions include:

Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-(pyrazin-2-yl)propan-2-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid or a base.

Etherification: The formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Substitution Reactions on the Pyrazine Ring: The pyrazine ring itself can undergo various substitution reactions, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, to introduce new functional groups onto the heterocyclic core. nih.gov The specific conditions for these reactions would depend on the nature of any existing substituents on the pyrazine ring.

Spectroscopic and Diffraction Based Structural Elucidation of 1 Pyrazin 2 Ylpropan 2 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. auremn.org.br For 1-Pyrazin-2-ylpropan-2-ol, ¹H and ¹³C NMR provide critical data on the connectivity, configuration, and conformational preferences of the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The protons on the pyrazine (B50134) ring typically appear in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the aromatic system. The single proton on the carbon bearing the hydroxyl group (CH-OH) would likely present as a multiplet, its splitting pattern dictated by the adjacent methylene (B1212753) (CH₂) and hydroxyl protons. The methylene protons adjacent to the pyrazine ring would appear as a doublet, split by the CH-OH proton. The two methyl groups (CH₃) are diastereotopic and would likely appear as a doublet, while the hydroxyl proton (OH) often presents as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O). docbrown.info

Two-dimensional NMR techniques, such as EXSY (Exchange Spectroscopy), can verify the interconversion between different isomers or conformers in solution. rsc.org Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides further insight into the spatial proximity of protons, helping to construct a dominant solution-state conformation. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents expected values based on the analysis of similar structures. Actual experimental values may vary.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Splitting Pattern (¹H) |

| Pyrazine-H | ~8.5 - 8.7 | ~142 - 145 | Multiplets |

| CH₂ | ~2.9 | ~45 | Doublet |

| CH | ~4.1 | ~68 | Multiplet |

| OH | Variable (broad) | - | Singlet |

| CH₃ | ~1.2 | ~25 | Doublet |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Mode Assignments

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. americanpharmaceuticalreview.com These two methods are complementary; IR spectroscopy is sensitive to changes in dipole moment, while Raman spectroscopy detects changes in polarizability. acs.org

For this compound, the IR spectrum would prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the alkyl chain would appear around 3000-2850 cm⁻¹. mdpi.com The pyrazine ring exhibits characteristic stretching vibrations (C=C, C=N) between 1600 and 1400 cm⁻¹ and C-H in-plane bending modes between 1500 and 1000 cm⁻¹. researchgate.netresearchgate.net The C-O stretching vibration is typically observed in the 1200-1050 cm⁻¹ range.

Raman spectroscopy would also detect these modes, but with different relative intensities. For instance, the symmetric vibrations of the pyrazine ring are often more prominent in the Raman spectrum. acs.org The "ring breathing" mode of the pyrazine ring, a collective in-plane vibration, is a characteristic Raman band often found near 1015 cm⁻¹. researchgate.net

Table 2: Key Vibrational Modes for this compound This table presents characteristic frequency ranges for the main functional groups.

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | IR | 3400 - 3200 (broad) |

| Aromatic C-H Stretch | IR/Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | IR/Raman | 3000 - 2850 |

| Pyrazine Ring Stretches | IR/Raman | 1600 - 1400 |

| C-O Stretch | IR | 1200 - 1050 |

| Pyrazine Ring Breathing | Raman | ~1015 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For pyrazine derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands resulting from electronic transitions within the aromatic ring. mdpi.com

Derivatives of pyrazine generally exhibit two primary absorption bands. niscpr.res.in The first, often appearing in the 270-280 nm range, is attributed to π → π* transitions within the pyrazine core. A second band, sometimes observed as a shoulder or a separate peak, can arise from n → π* transitions involving the non-bonding electrons on the nitrogen atoms. rsc.org The specific position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the substituent groups attached to the pyrazine ring and the polarity of the solvent. scispace.com

Table 3: Expected UV-Vis Absorption Data for this compound Based on typical values for pyrazine derivatives.

| Transition Type | Approximate λmax (nm) |

| π → π | ~275 |

| n → π | ~320 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. researchgate.netsavemyexams.com This precision allows for the unambiguous determination of a compound's molecular formula by distinguishing it from other potential formulas that have the same nominal mass. spectroscopyonline.com

The molecular formula of this compound is C₇H₁₀N₂O. Using the precise masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 139.0866. HRMS can measure this value with an error of less than 5 ppm, confirming the elemental composition and ruling out other isobaric compounds. For example, the formula C₈H₁₀O₂ would have a nominal mass of 138 but a precise [M+H]⁺ mass of 139.0703, which is easily distinguishable by HRMS.

X-ray Crystallography for Solid-State Structural Determination

A crystallographic analysis of this compound would yield a complete structural model. Key parameters obtained would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. The analysis would precisely measure the bond lengths of the C-C, C-N, C-O, and C-H bonds, as well as the bond angles that define the molecule's geometry. Furthermore, it would identify and quantify any intermolecular hydrogen bonds, likely involving the hydroxyl group (as a donor) and the pyrazine nitrogen atoms (as acceptors), which govern the crystal packing.

Table 4: Illustrative X-ray Crystallography Data Parameters This table shows the type of data that would be obtained from an X-ray diffraction experiment.

| Parameter | Significance |

| Crystal System | The basic geometric framework of the crystal (e.g., Monoclinic). |

| Space Group | The symmetry elements present in the crystal (e.g., P2₁/c). researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between atomic nuclei. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds. |

Computational Chemistry and Theoretical Investigations of 1 Pyrazin 2 Ylpropan 2 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. ijournalse.orgmdpi.comijournalse.org It would be the standard approach to determine the optimized ground-state geometry of 1-Pyrazin-2-ylpropan-2-OL, providing precise bond lengths, bond angles, and dihedral angles. From this optimized structure, a wealth of electronic properties can be calculated. Studies on various other pyrazine (B50134) derivatives have successfully employed DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), to gain insights into their molecular and electronic properties. researchgate.netresearchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.orgwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For pyrazine derivatives, FMO analysis helps in understanding their reaction mechanisms and electronic transitions. researchgate.net However, specific energy values for the HOMO, LUMO, and the energy gap for this compound are not documented.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the stability arising from these effects by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. wisc.eduicm.edu.pl For instance, NBO analysis performed on similar pyrazine-containing molecules has revealed significant charge delocalization over the pyrazine ring, which influences the molecule's stability and properties. researchgate.net This type of analysis for this compound would elucidate the intramolecular charge transfer and stabilizing interactions, but such specific findings are absent from the available literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the three-dimensional charge distribution of a molecule. mdpi.com It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For pyrazine and its derivatives, MEP maps would identify the nitrogen atoms as key sites of negative potential. Specific MEP maps or analyses for this compound have not been published.

Non-linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.neturfu.rujhuapl.edu Computational methods, particularly DFT, are used to calculate NLO properties like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These calculations can predict a molecule's potential for applications such as frequency doubling. Studies on various pyrazine derivatives have shown that the pyrazine ring can act as an effective electron-withdrawing group in push-pull systems, leading to significant NLO responses. researchgate.neturfu.rursc.orgresearchgate.net A computational study of this compound would be necessary to determine its specific hyperpolarizability values and assess its potential as an NLO material.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility of a molecule and its interactions with solvent molecules. For a molecule like this compound, which has rotatable bonds, MD simulations could reveal its preferred conformations in different environments and the dynamics of its hydrogen bonding with solvents. This information is crucial for understanding its behavior in biological systems or in solution. However, no MD simulation studies specifically focused on this compound are currently available.

In Silico ADME Prediction for Research Compound Prioritization

In the early stages of drug discovery, in silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. d-nb.infoiapchem.org These predictions help to prioritize candidates with favorable drug-like properties, such as good oral bioavailability and low toxicity. nih.govresearchgate.net Various online tools and software packages can estimate parameters like lipophilicity (logP), water solubility, gastrointestinal absorption, and potential for inhibiting cytochrome P450 enzymes. While ADME predictions have been performed for many heterocyclic compounds, a specific ADME profile for this compound has not been reported in the searched literature.

Chemometric and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Chemometric and Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of pyrazine derivatives, including this compound, these approaches are instrumental in predicting biological activities, understanding mechanisms of action, and guiding the design of new compounds with enhanced properties. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous pyrazine compounds provide a robust framework for its investigation.

Research on various pyrazine derivatives has successfully employed QSAR models to predict activities ranging from antiproliferative effects to interactions with specific enzymes. nih.govnih.gov These studies typically involve the calculation of a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are then used to build predictive models using statistical techniques.

Molecular Descriptor Calculation

The foundation of any QSAR model lies in the accurate calculation of molecular descriptors that can effectively capture the structural features relevant to the biological activity of interest. For pyrazine derivatives, a variety of descriptors are commonly computed using quantum chemical methods, such as Density Functional Theory (DFT), and other computational chemistry software. semanticscholar.org These descriptors are generally categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include properties like molecular weight, number of atoms, and number of rings.

Topological Descriptors: These descriptors quantify the atomic connectivity within the molecule and include indices such as the molecular connectivity index and shape indices.

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and are crucial for describing its reactivity and intermolecular interactions. Common quantum chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential. semanticscholar.org

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (log P), molar refractivity, and polarizability are often included to account for the compound's pharmacokinetic properties.

An illustrative set of molecular descriptors that could be calculated for this compound is presented in Table 1.

Table 1: Illustrative Molecular Descriptors for this compound

| Descriptor Category | Descriptor | Illustrative Value | Significance |

|---|---|---|---|

| Constitutional | Molecular Weight | 154.19 g/mol | Overall size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | 42.5 Ų | Related to hydrogen bonding potential and cell permeability. |

| Quantum Chemical | HOMO Energy | -9.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. | |

| HOMO-LUMO Gap | 9.0 eV | Indicator of chemical reactivity and stability. | |

| Dipole Moment | 2.5 D | Describes the polarity of the molecule. | |

| Physicochemical | log P | 0.8 | Measure of lipophilicity, affecting membrane permeability. |

| Molar Refractivity | 43.5 cm³/mol | Related to the volume and polarizability of the molecule. |

Model Development and Validation

Once a set of descriptors has been calculated for a series of pyrazine analogs, statistical methods are employed to develop the QSAR model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are two commonly used techniques in QSAR studies of pyrazine derivatives. nih.gov

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). The quality of an MLR model is typically assessed by statistical parameters such as the correlation coefficient (R²), the standard error of the estimate, and the F-statistic.

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. They are capable of capturing more intricate relationships between the molecular descriptors and the biological activity. semanticscholar.org

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. This is typically achieved through internal validation (e.g., cross-validation) and external validation using a set of compounds that were not used in the model development. Key statistical metrics for validation include the cross-validated correlation coefficient (Q²) and the predictive R² for the external test set.

A hypothetical comparison of MLR and ANN models for a series of pyrazine derivatives is shown in Table 2.

Table 2: Hypothetical Statistical Parameters for QSAR Models of Pyrazine Derivatives

| Statistical Parameter | Multiple Linear Regression (MLR) | Artificial Neural Network (ANN) | Interpretation |

|---|---|---|---|

| Correlation Coefficient (R²) | 0.85 | 0.92 | Indicates the goodness of fit of the model to the training data. |

| Cross-validated R² (Q²) | 0.78 | 0.85 | Measures the internal predictive ability of the model. |

| Standard Error of Estimate | 0.25 | 0.18 | Represents the deviation of the predicted values from the experimental values. |

| Predictive R² (for external test set) | 0.75 | 0.82 | Assesses the model's ability to predict the activity of new compounds. |

Research Findings for Related Pyrazine Structures

QSAR studies on pyrazine derivatives have revealed that a combination of electronic, steric, and hydrophobic properties often governs their biological activities. For instance, in studies of the antiproliferative activity of pyrazine compounds, descriptors related to the electronic properties, such as HOMO and LUMO energies, and the distribution of electrostatic potential on the molecular surface have been found to be significant. nih.gov The presence and nature of substituents on the pyrazine ring play a crucial role in modulating these properties and, consequently, the biological activity.

For pyrazinyl alcohols, the hydrophobicity, characterized by log P, and the steric parameters of the alcohol substituent are expected to be important factors influencing their interaction with biological targets, such as enzymes. nih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, a feature that can be quantified by descriptors like the Topological Polar Surface Area (TPSA).

By applying these established chemometric and QSAR modeling approaches, it would be possible to predict the biological activities of this compound and to understand the key structural features that determine its efficacy. Such studies would be invaluable for the rational design of new analogs with improved therapeutic potential.

Structure Activity Relationship Sar Studies in Model Systems

Elucidating Structural Determinants for Biochemical and Biological Interactions

The biological activity of a molecule is dictated by its three-dimensional shape, electronic properties, and the specific functional groups it presents for interaction with a biological target, such as an enzyme or receptor. For the 1-Pyrazin-2-ylpropan-2-OL scaffold, the primary determinants of interaction include the pyrazine (B50134) ring, the chiral propanol side chain, and any additional substituents.

Impact of Pyrazine Ring Substitution on In Vitro Activity Profiles

The pyrazine ring is a key component of numerous pharmacologically active compounds. Its electron-deficient nature and the presence of two nitrogen atoms make it a versatile scaffold for chemical modification. Substitutions on the pyrazine ring can profoundly alter a molecule's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity and efficacy.

Research on related pyrazine-containing molecules, such as pyrazine-2-carboxamides, provides a valuable model for understanding these effects. Studies on N-benzylpyrazine-2-carboxamides have demonstrated that introducing substituents onto the pyrazine core significantly modulates their antimycobacterial activity. For example, the addition of a chlorine atom or a bulky tert-butyl group can enhance potency against various mycobacterial strains. nih.gov In one study, 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide showed the highest activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nih.gov Similarly, in a series of 5-chloro-N-phenylpyrazine-2-carboxamides, the presence of the 5-chloro substituent was found to be crucial for broad-spectrum antimycobacterial activity. nih.govresearchgate.net Many derivatives in this class exhibited potent activity against M. tuberculosis H37Rv, with MIC values often in the range of 1.56–6.25 µg/mL. nih.gov

These findings suggest that for the this compound scaffold, strategic substitution on the pyrazine ring is a viable approach to modulate in vitro activity. Electron-withdrawing groups like chlorine may enhance interactions with biological targets, while lipophilic groups like tert-butyl could improve cell membrane permeability.

| Compound Scaffold | Substitution on Pyrazine Ring | Additional Substituent | Target Organism | In Vitro Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|---|

| N-benzylpyrazine-2-carboxamide | 5-Cl | N-(3-trifluoromethylbenzyl) | Trichophyton mentagrophytes | 15.62 (µmol/L) | nih.gov |

| N-benzylpyrazine-2-carboxamide | 5-tert-Butyl, 6-Cl | N-benzyl | Spinach Chloroplasts | 7.4 (IC50 in µmol/L) | nih.gov |

| N-benzylpyrazine-2-carboxamide | 5-tert-Butyl, 6-Cl | N-(4-methoxybenzyl) | Mycobacterium tuberculosis | 6.25 | nih.gov |

| 5-chloro-N-phenylpyrazine-2-carboxamide | 5-Cl | N-(5-chloro-2-hydroxyphenyl) | Mycobacterium tuberculosis | 1.56 | nih.gov |

| 5-chloro-N-phenylpyrazine-2-carboxamide | 5-Cl | N-(4-carboxy-3-hydroxyphenyl) | Mycobacterium tuberculosis | 3.13 | nih.gov |

Role of the Propanol Side Chain Stereochemistry in Biological Recognition

The this compound molecule possesses a chiral center at the second carbon of the propanol side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-pyrazin-2-ylpropan-2-ol and (S)-1-pyrazin-2-ylpropan-2-ol. Stereochemistry is a critical factor in pharmacology because biological systems, such as enzymes and receptors, are themselves chiral. longdom.org This chirality dictates that the interaction between a small molecule and its biological target is often stereospecific; one enantiomer may bind with high affinity and elicit a strong biological response, while the other may be significantly less active or even inactive. longdom.orgmdpi.com

This principle of stereoselective activity is well-documented. For instance, studies on chiral compounds like 3-Br-acivicin have shown that only the naturally occurring (5S, αS) isomers exhibit significant antiplasmodial activity. mdpi.comnih.gov This difference in activity between isomers is often attributed to stereoselective recognition by membrane transport proteins or differential binding at the active site of the target enzyme. mdpi.com The specific three-dimensional arrangement of functional groups is crucial for establishing the precise intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—required for biological recognition and activity. longdom.org

Influence of Remote Substituents and Hybrid Scaffolds on Interactions

Molecular hybridization is a drug design strategy that involves combining two or more distinct pharmacophores into a single "hybrid" molecule. This approach aims to create novel compounds with improved affinity, better efficacy, or a modified activity profile compared to the parent molecules. nih.govresearchgate.net The pyrazine ring serves as a versatile core scaffold for such hybridization. researchgate.net

By attaching other biologically active moieties to the this compound framework, it is possible to target multiple biological pathways or enhance interactions with a primary target. For example, pyrazine-chalcone hybrids have been synthesized and evaluated for their antifungal and antimycobacterial activities. nih.gov Research on these hybrids has shown that the nature of the substituent on the remote phenyl ring of the chalcone moiety significantly impacts biological activity, with electron-withdrawing groups often enhancing potency. nih.gov

| Hybrid Scaffold Type | Example Compound | Biological Activity | In Vitro Result (IC50/MIC) | Reference |

|---|---|---|---|---|

| Cinnamic acid–Pyrazine Hybrid | Compound 34 (Ligustrazine derivative) | Anticancer (A549 cells) | 7.833 µM | mdpi.com |

| Chalcone–Pyrazine Hybrid | Compound 46 | Anticancer (MCF-7 cells) | 9.1 µM | mdpi.com |

| Chalcone–Pyrazine Hybrid | Compound 48 | Anticancer (BEL-7402 cells) | 10.74 µM | mdpi.com |

| Coumarin–Pyrazine Hybrid | Compound 107 | Antifungal (C. neoformans) | 1 µg/mL (MIC80) | mdpi.com |

| Resveratrol–Pyrazine Hybrid | Compound 67 | Anticancer (MCF-7 cells) | 70.9 µM | mdpi.com |

Correlation of Physico-Chemical Parameters (e.g., Lipophilicity) with In Vitro Activities

Physicochemical properties play a critical role in determining a drug's pharmacokinetic and pharmacodynamic behavior. Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. acdlabs.com This parameter is crucial as it influences a molecule's ability to cross biological membranes, such as the cell wall of bacteria or the plasma membrane of mammalian cells, to reach its target. researchgate.net

The relationship between lipophilicity and biological activity is often not linear. While a certain degree of lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, or non-specific binding to lipids and proteins, ultimately reducing activity. mdpi.com SAR studies on N-alkyl nitrobenzamides, for instance, revealed that derivatives with intermediate lipophilicity exhibited the best antimycobacterial activities, with MIC values as low as 16 ng/mL. mdpi.com This suggests an optimal logP range for activity in that particular chemical series.

Studies on pyrazine derivatives have also highlighted the importance of lipophilicity. Research on N-benzylpyrazine-2-carboxamides concluded that having a more lipophilic substituent on the pyrazine core, such as a chloro group, generally favors in vitro antimycobacterial activity. researchgate.net This indicates a positive correlation between lipophilicity and activity within the tested range of substituents. Therefore, optimizing the lipophilicity of this compound through targeted chemical modification would be a key strategy for enhancing its in vitro efficacy.

| Compound Series | Compound | Calculated logP | Antimycobacterial Activity (MIC in µg/mL) | Reference |

|---|---|---|---|---|

| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Chloro-N-(4-fluorophenyl)pyrazine-2-carboxamide | 3.56 | 1.56 | nih.govresearchgate.net |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 4.04 | 1.56 | nih.govresearchgate.net |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Chloro-N-(4-bromophenyl)pyrazine-2-carboxamide | 4.21 | 1.56 | nih.govresearchgate.net |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Chloro-N-(2-hydroxyphenyl)pyrazine-2-carboxamide | 2.93 | 3.13 | nih.govresearchgate.net |

| 5-Chloro-N-phenylpyrazine-2-carboxamides | 5-Chloro-N-(4-hydroxyphenyl)pyrazine-2-carboxamide | 2.93 | 6.25 | nih.govresearchgate.net |

Pharmacophore Modeling and Ligand Design Principles in Research

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. preprints.orgmdpi.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positively or negatively charged groups. preprints.orgresearchgate.net A pharmacophore model serves as a 3D template for designing new ligands or searching databases for existing compounds with the desired activity. mdpi.com

For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key structural elements:

Aromatic Ring: The pyrazine ring can participate in π-π stacking or other aromatic interactions with the target.

Hydrogen Bond Acceptors: The two nitrogen atoms in the pyrazine ring are potential hydrogen bond acceptors.

Hydrogen Bond Donor/Acceptor: The hydroxyl group on the propanol side chain can act as both a hydrogen bond donor and an acceptor.

Hydrophobic Feature: The methyl group on the propanol side chain provides a small hydrophobic region that can interact with nonpolar pockets in a binding site.

This model can guide the rational design of new derivatives. For example, ligand design principles might involve replacing the pyrazine ring with other bioisosteric aromatic systems to probe the importance of the nitrogen atoms, or modifying the substituents on the ring to optimize hydrophobic or electronic interactions. rsc.org The length and branching of the side chain could be altered to explore the steric constraints of the binding pocket. This structure-based design approach, guided by a pharmacophore model, allows for a more focused and efficient exploration of chemical space to develop ligands with improved potency and selectivity. nih.gov

Research into Biochemical and Biological Mechanisms in Non Clinical Models

Investigations of Enzymatic Modulation and Inhibition Mechanisms

Current scientific literature does not provide specific data on the direct enzymatic modulation or inhibition mechanisms of 1-Pyrazin-2-ylpropan-2-ol against acetylcholinesterase, dihydroorotate dehydrogenase (DHODH), or Eg5. While research exists on various pyrazine (B50134) derivatives and their interactions with different enzyme systems, studies focusing specifically on this compound in these contexts have not been identified.

Cellular Pathway Interrogations in Cultured Cell Lines

There is a lack of specific studies investigating the effects of this compound on cellular pathways in cultured cell lines. Consequently, no data is available regarding its potential to induce apoptosis or suppress the STAT3 pathway. Research on other pyrazine derivatives has shown pro-apoptotic effects in cancer cell lines; for instance, the compound 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) has been observed to induce apoptosis in human leukemia K562 cells by targeting the Bax/Bcl2 and Survivin expression. However, similar investigations for this compound have not been reported.

Interactions with Defined Biological Targets and Receptor Binding Studies (In Vitro)

No dedicated in vitro studies have been found that characterize the direct interactions of this compound with defined biological targets or its receptor binding profile. Therefore, information regarding its specific molecular targets and binding affinities is currently unavailable.

Antimicrobial, Antifungal, and Antimycobacterial Activity Studies in Laboratory Assays

While the broader class of pyrazine derivatives has been a subject of interest in the development of antimicrobial, antifungal, and antimycobacterial agents, specific laboratory assay data for this compound is not present in the reviewed scientific literature. Studies on other pyrazine compounds have demonstrated a range of activities. For example, certain pyrazine carboxamide derivatives have shown antimycobacterial properties, and various synthesized pyrazine derivatives have exhibited activity against bacterial and fungal strains. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Photosynthesis Inhibition Mechanisms in Plant or Algal Models

Investigations into the potential photosynthesis-inhibiting effects of this compound in plant or algal models have not been reported in the available scientific literature. While some chlorinated N-phenylpyrazine-2-carboxamides have been shown to inhibit photosynthetic electron transport in spinach chloroplasts, there is no corresponding data for this compound.

Metabolic Pathways in Model Organisms or In Vitro Enzyme Systems

Specific studies detailing the metabolic pathways of this compound in model organisms or through in vitro enzyme systems are not available. General metabolic studies on pyrazine derivatives in rats suggest that alkyl-substituted pyrazines can be oxidized to carboxylic acids, while methoxy-substituted pyrazines may undergo O-demethylation and ring hydroxylation. In humans and animals, pyrazines are generally excreted as glucuronates or glutathione conjugates following hydroxylation, without the cleavage of the pyrazine ring. However, the specific metabolic fate of the propan-2-ol substituent of this compound has not been elucidated.

Future Research Directions and Opportunities

Development of Novel Biocatalytic and Flow Chemistry Routes for Analog Synthesis

The synthesis of pyrazine (B50134) derivatives is undergoing a paradigm shift, moving towards more sustainable and efficient methodologies. Future research will increasingly focus on the development of novel biocatalytic and flow chemistry routes for the synthesis of analogs of 1-Pyrazin-2-ylpropan-2-ol.

Biocatalysis offers a greener alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. Recent studies have demonstrated the successful use of enzymes, such as Lipozyme® TL IM from Thermomyces lanuginosus, for the synthesis of pyrazinamide derivatives. nih.govrsc.org This enzymatic approach, particularly when integrated into a continuous-flow system, allows for efficient and scalable production. nih.govresearchgate.net Future efforts will likely expand the enzymatic toolbox for pyrazine synthesis, exploring a wider range of enzymes to catalyze diverse chemical transformations and generate a broader library of analogs.

Flow chemistry presents another promising avenue for the synthesis of pyrazine derivatives. This technology enables precise control over reaction parameters, leading to improved yields, enhanced safety, and the potential for rapid reaction optimization. researchgate.net The combination of biocatalysis and flow chemistry represents a particularly powerful strategy, offering a greener and more efficient biocatalytic continuous technology for the development of pyrazine-derived drugs. nih.govrsc.org

| Synthesis Method | Key Advantages | Representative Research |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Synthesis of pyrazinamide derivatives using Lipozyme® TL IM. nih.govrsc.org |

| Flow Chemistry | Precise reaction control, improved yields, enhanced safety, rapid optimization. | Continuous-flow system for the synthesis of pyrazinamide derivatives. researchgate.net |

| Hybrid Approach | Combines the advantages of both biocatalysis and flow chemistry for sustainable and efficient synthesis. | Development of greener and more efficient biocatalytic continuous technologies. nih.govrsc.org |

Advanced Mechanistic Studies of Biological Interactions Using Integrated Experimental and Computational Approaches

A deeper understanding of the molecular interactions between pyrazine-containing compounds and their biological targets is crucial for rational drug design. Future research will leverage integrated experimental and computational approaches to elucidate these intricate mechanisms.

Future studies will employ a combination of advanced experimental techniques, such as X-ray crystallography and cryo-electron microscopy, alongside sophisticated computational methods like molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations. nih.gov This integrated approach will provide a dynamic and detailed picture of how compounds like this compound interact with their protein targets at an atomic level. Such insights are invaluable for optimizing lead compounds and designing next-generation inhibitors with improved potency and selectivity.

Exploration of New Biological Targets and Pathways in Diverse Model Systems

The therapeutic potential of pyrazine derivatives extends beyond their established applications. Ongoing research is focused on identifying and validating novel biological targets and pathways for these compounds in a variety of disease models.

The pyrazine scaffold has been incorporated into molecules targeting a range of proteins implicated in human diseases. For instance, pyrazine-based compounds have been developed as inhibitors of protein tyrosine phosphatases, such as SHP2, which are involved in cell signaling pathways related to cancer. mdpi.com Moreover, the pyrazine core is found in several clinically approved and experimental kinase inhibitors, highlighting its importance in targeting these key enzymes in oncology. nih.gov

Future research will likely explore the potential of pyrazine derivatives to modulate a wider array of biological targets, including those involved in neurodegenerative diseases, metabolic disorders, and infectious diseases. mdpi.commdpi.com The diverse pharmacological activities reported for pyrazine compounds, such as anti-inflammatory, analgesic, and antioxidant effects, suggest a broad therapeutic window waiting to be explored. researchgate.netnih.gov The use of diverse model systems, from cell-based assays to animal models, will be critical in validating these new therapeutic applications.

| Biological Target Class | Therapeutic Area | Example |

| Protein Tyrosine Phosphatases | Cancer | SHP2 inhibitors mdpi.com |

| Kinases | Cancer, Inflammatory Disorders | Gilteritinib, Radotinib nih.gov |

| RNA-dependent RNA polymerase | Viral Infections | HCV inhibitors nih.govmdpi.com |

| Aldose Reductase | Diabetic Complications | Botryllazine B mdpi.com |

Design and Synthesis of Next-Generation Pyrazine-Containing Research Tools and Scaffolds

The versatility of the pyrazine core makes it an ideal foundation for the design and synthesis of next-generation research tools and molecular scaffolds. These tools are essential for probing biological systems and accelerating the drug discovery process.

One exciting area of development is the creation of pyrazine-based fluorescent probes for biological imaging. nih.govfrontiersin.org For example, a novel donor-acceptor-donor (D-A-D) type fluorescent probe incorporating a pyrazine acceptor has been designed for long-term live cell imaging. nih.govfrontiersin.org Such probes can be used to visualize and track biological processes in real-time, providing valuable insights into cellular function and disease mechanisms. Pyrazine-based sensors have also been developed for the detection of specific ions, such as zinc, in living cells. mdpi.com

Furthermore, the pyrazine scaffold serves as a valuable building block in the construction of diverse chemical libraries for high-throughput screening. researchgate.net The ability to readily functionalize the pyrazine ring allows for the creation of a wide range of analogs with distinct physicochemical properties, increasing the probability of identifying novel hits against various therapeutic targets. lifechemicals.com The continued development of innovative synthetic methodologies will further expand the chemical space accessible for pyrazine-based scaffolds, fueling future drug discovery efforts. nih.gov

Q & A

Q. What are the recommended synthetic routes for 1-Pyrazin-2-ylpropan-2-OL, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyrazine derivatives often react with epoxides or halides under basic conditions (e.g., KOH/EtOH) to form hydroxylated analogs. Reaction temperature (40–80°C) and solvent polarity significantly impact regioselectivity and yield. Purification typically involves column chromatography with ethyl acetate/hexane gradients .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protection : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to potential environmental persistence .

- Storage : Store in airtight containers at room temperature, away from oxidizers and acids .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Q. What are the solubility properties of this compound, and how do they affect experimental design?

Methodological Answer: this compound is moderately polar, soluble in ethanol, DMSO, and acetone but poorly in water. For biological assays, dissolve in DMSO (≤5% v/v) to avoid cellular toxicity. Pre-filter solutions (0.22 μm) to ensure homogeneity in kinetic studies .

Q. How does the compound interact with common chromatographic systems during purification?

Methodological Answer: Reverse-phase HPLC (C18 column, 5 μm) with isocratic elution (acetonitrile:water 70:30) resolves impurities effectively. Retention time typically falls between 6–8 minutes at 1 mL/min flow rate .

Advanced Research Questions

Q. What analytical methods resolve contradictions in reported stability data for this compound?

Methodological Answer: Contradictions arise from degradation under UV light or acidic conditions. Use accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-PDA to monitor degradation products. Quantify via calibration curves (R > 0.99) and validate with forced degradation (0.1 M HCl/NaOH, 3% HO) .

Q. How can computational modeling optimize its reactivity in catalytic systems?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

Q. How does the compound’s logP value influence its pharmacokinetic profile in vivo?

Methodological Answer: Experimental logP (calculated: 0.8) suggests moderate blood-brain barrier permeability. Use Franz diffusion cells to measure transdermal flux (J ≈ 2.5 μg/cm/h) or in situ intestinal perfusion for absorption rates. Compare with cLogP predictions (ChemAxon) .

Q. What mechanistic insights explain its anti-onchocercal activity in recent studies?

Methodological Answer: The hydroxyl and pyrazine groups chelate essential metal ions in Onchocerca volvulus enzymes (e.g., glutathione S-transferase). Validate via enzyme inhibition assays (IC ≤ 10 μM) and TEM imaging of parasite tegument disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.